4-Chloro-5-propylthiophene-2-carboxylic acid
Description
4-Chloro-5-propylthiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene backbone (a five-membered aromatic ring containing sulfur) substituted with a carboxylic acid group at position 2, a chlorine atom at position 4, and a propyl chain at position 5. This compound is of interest in medicinal chemistry and materials science due to the tunability of its electronic and steric properties via substituent modification. Thiophene derivatives are widely used as intermediates in organic synthesis, pharmaceuticals (e.g., kinase inhibitors), and conductive polymers. The chlorine atom enhances electrophilicity, while the propyl group contributes to lipophilicity, influencing solubility and binding interactions in biological systems.
Properties
Molecular Formula |
C8H9ClO2S |
|---|---|
Molecular Weight |
204.67 g/mol |
IUPAC Name |
4-chloro-5-propylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClO2S/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
NMDDHTCVLQJLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-propylthiophene-2-carboxylic acid typically involves the chlorination of 5-propylthiophene-2-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of 4-Chloro-5-propylthiophene-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-propylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-propylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel thiophene-based compounds with potential electronic and optical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine: Studied for its potential use in drug development. Its unique structure allows for the design of molecules that can interact with specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of advanced materials for electronics and photonics.
Mechanism of Action
The mechanism of action of 4-Chloro-5-propylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and propyl groups can influence the compound’s binding affinity and specificity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Research Findings and Trends
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (Cl, -SO₂-) : Enhance reactivity in electrophilic aromatic substitution but reduce solubility in polar solvents .
- Alkyl Chains (Propyl vs. Isopropyl) : Linear chains improve solubility in hydrophobic environments (e.g., lipid bilayers), while branched chains increase steric hindrance .
Data Table: Structural and Functional Comparison
Biological Activity
4-Chloro-5-propylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family, characterized by its molecular formula and a molecular weight of approximately 218.70 g/mol. This compound features a chlorine atom at the fourth position and a propyl group at the fifth position of the thiophene ring, along with a carboxylic acid functional group at the second position. These structural characteristics contribute to its chemical reactivity and potential biological activity, particularly in pharmacological contexts.
Research indicates that 4-Chloro-5-propylthiophene-2-carboxylic acid may interact with specific enzymes and receptors, influencing their activity. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This competitive inhibition mechanism allows the compound to modulate various biological processes, making it a candidate for further investigation in drug development.
Biological Activity
The biological activity of 4-Chloro-5-propylthiophene-2-carboxylic acid has been explored in several studies, revealing its potential as an anti-inflammatory and antimicrobial agent. Its structural similarity to other biologically active thiophene derivatives suggests possible interactions with proteins involved in inflammation and microbial growth .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have investigated the pharmacological potential of thiophene derivatives, including 4-Chloro-5-propylthiophene-2-carboxylic acid:
- Anti-inflammatory Effects : A study highlighted the compound's ability to reduce inflammation in precision-cut lung slices (PCLS) from mouse lung tissue. The results indicated that it could significantly lower inflammatory markers, suggesting its potential use in treating respiratory conditions .
- Antimicrobial Activity : Research has shown that thiophene derivatives can inhibit the growth of various bacterial strains. In vitro studies demonstrated that 4-Chloro-5-propylthiophene-2-carboxylic acid exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria .
- Cancer Cell Studies : Investigations into the cytotoxic effects of this compound on cancer cell lines revealed promising results. The compound was found to induce apoptosis in PC-3 human prostate cancer cells, indicating its potential as an anticancer agent .
Synthesis Methods
The synthesis of 4-Chloro-5-propylthiophene-2-carboxylic acid can be achieved through several methods, including:
- Direct Halogenation : Chlorination of 5-propylthiophene-2-carboxylic acid using chlorinating agents.
- Carboxylation Reactions : Utilizing carbon dioxide in the presence of suitable catalysts to introduce the carboxylic acid group at the desired position.
These synthetic strategies are crucial for producing the compound in sufficient yield and purity for further biological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
